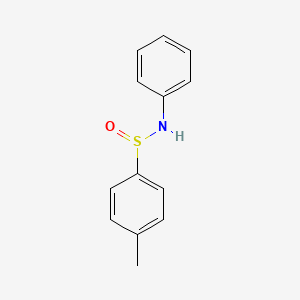

4-methyl-N-phenylbenzenesulfinamide

Description

Nomenclature and Context within Sulfinamide Chemistry

Systematically named 4-methyl-N-phenylbenzenesulfinamide , this compound belongs to the sulfinamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to both a nitrogen atom and a carbon atom (R-S(O)-NR'R''). It is crucial to distinguish sulfinamides from sulfonamides (R-S(O)₂-NR'R''), which contain an additional oxygen atom bonded to the sulfur, altering the atom's oxidation state and the compound's chemical properties.

The structure of this compound features a p-tolyl group (a benzene (B151609) ring with a methyl group at the para position) attached to the sulfur atom and a phenyl group attached to the nitrogen atom. The sulfur atom in sulfinamides is stereogenic, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers. This inherent chirality is the cornerstone of its application in asymmetric synthesis.

Within the family of sulfinamides, this compound is a close relative of the highly influential p-toluenesulfinamide , also known as Davis's auxiliary, and the sterically hindered tert-butanesulfinamide , famously known as Ellman's auxiliary. yale.eduwikipedia.org These compounds have set the precedent for the utility of sulfinamides as powerful tools for the stereoselective formation of carbon-nitrogen bonds.

Table 1: Comparison of Key Aryl and Alkyl Sulfinamides

| Compound Name | Structure | Key Feature |

| This compound | A p-tolyl group on sulfur and a phenyl group on nitrogen. | An aryl-substituted nitrogen, influencing reactivity and stereoselectivity. |

| p-Toluenesulfinamide | A p-tolyl group on sulfur and an unsubstituted amine. | A foundational chiral auxiliary for the synthesis of primary amines. acs.org |

| tert-Butanesulfinamide | A tert-butyl group on sulfur and an unsubstituted amine. | A highly effective and widely used chiral auxiliary for synthesizing a broad range of chiral amines. sigmaaldrich.com |

Significance in Contemporary Organic Synthesis Research

The primary significance of this compound and its parent compounds lies in their application as chiral ammonia (B1221849) equivalents. wikipedia.org The synthesis of enantiomerically pure amines is a formidable challenge in organic chemistry, yet it is of paramount importance as chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and natural products. yale.edu

Sulfinamides like this compound are condensed with aldehydes and ketones to form N-sulfinylimines. These intermediates then undergo diastereoselective addition of a wide array of nucleophiles. The stereochemical outcome of this addition is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the nucleophile to the other. Subsequent facile cleavage of the N-S bond under mild acidic conditions yields the desired chiral amine with a high degree of enantiopurity. sigmaaldrich.comyoutube.com

The choice of the substituent on the sulfinamide nitrogen, in this case, a phenyl group, can modulate the reactivity and diastereoselectivity of the corresponding N-sulfinylimine, offering a tunable platform for various synthetic applications. Research in this area focuses on expanding the scope of nucleophiles and substrates that can be used in these reactions, as well as developing novel applications for the resulting chiral amine products.

Evolution of Sulfinamide Chemistry Relevant to this compound

The journey of sulfinamides to their current esteemed status in organic synthesis has been marked by several key discoveries. The early work on chiral organosulfur compounds laid the theoretical groundwork. However, it was the development of practical and reliable methods for the synthesis of enantiopure sulfinamides that truly unlocked their potential.

A pivotal moment in this evolution was the work of Franklin A. Davis and his group, who extensively explored the chemistry of p-toluenesulfinamide and the corresponding N-sulfinylimines, demonstrating their utility in the asymmetric synthesis of various nitrogen-containing compounds. nih.gov This established aryl sulfinamides as a valuable class of chiral auxiliaries.

Another significant leap forward came from the laboratory of Jonathan A. Ellman, who introduced tert-butanesulfinamide in 1997. sigmaaldrich.com This auxiliary proved to be exceptionally versatile and effective, leading to its widespread adoption in both academic and industrial settings for the synthesis of a vast array of chiral primary amines. yale.eduwikipedia.org The development of Ellman's auxiliary and the extensive research into its applications have had a profound impact on the field of asymmetric synthesis. researchgate.netresearchgate.net

The exploration of N-aryl substituted sulfinamides, such as this compound, represents a logical progression in this field. By modifying the electronic and steric properties of the sulfinamide, chemists can fine-tune its performance in asymmetric transformations, potentially leading to even higher levels of stereocontrol and broader substrate scope. This ongoing research continues to expand the synthetic chemist's toolbox for the efficient and selective preparation of complex chiral molecules.

Structure

3D Structure

Properties

CAS No. |

6873-54-7 |

|---|---|

Molecular Formula |

C13H13NOS |

Molecular Weight |

231.32 g/mol |

IUPAC Name |

4-methyl-N-phenylbenzenesulfinamide |

InChI |

InChI=1S/C13H13NOS/c1-11-7-9-13(10-8-11)16(15)14-12-5-3-2-4-6-12/h2-10,14H,1H3 |

InChI Key |

BGMJJLOVKKCDRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl N Phenylbenzenesulfinamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed ¹H NMR, ¹³C NMR, and two-dimensional NMR studies for 4-methyl-N-phenylbenzenesulfinamide are not available in the reviewed literature. While data for the analogous sulfonamide, 4-methyl-N-phenylbenzenesulfonamide, are present, extrapolation of this data would not provide a scientifically accurate representation for the sulfinamide. rsc.orgrsc.org

¹H NMR Investigations

No specific ¹H NMR spectra or detailed analyses of chemical shifts and coupling constants for this compound have been reported.

¹³C NMR Studies

There are no published ¹³C NMR spectroscopic data detailing the chemical shifts of the carbon atoms in this compound.

Two-Dimensional NMR Techniques for Structure Elucidation

Information regarding the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound is absent from the scientific literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

A detailed analysis of the vibrational modes of this compound through FT-IR and Raman spectroscopy has not been documented. While studies on similar sulfonamides exist, these would not accurately reflect the vibrational frequencies of the sulfinyl group in the target compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There are no available UV-Vis spectra or discussions on the electronic transitions specific to this compound.

Mass Spectrometry for Molecular Structure Confirmation

No mass spectrometry data, including fragmentation patterns, for this compound could be located in the searched databases.

The detailed structural elucidation of this compound has been achieved through advanced analytical techniques, with single-crystal X-ray diffraction providing profound insights into its three-dimensional architecture.

Single Crystal X-ray Diffraction Studies of this compound

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.770 (2) |

| b (Å) | 9.768 (2) |

| c (Å) | 16.234 (5) |

| β (°) | 113.200 (2) |

| Volume (ų) | 1278.2 (6) |

| Z | 4 |

| Temperature (K) | 299 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| R-factor | 0.071 |

| wR-factor | 0.217 |

This table presents the crystallographic data for this compound, detailing the unit cell dimensions and parameters of the crystal structure refinement.

Molecular Conformation and Torsion Angle Analysis

The conformation of the C—SO₂—NH—C segment is a critical feature of the molecular structure. In this compound, the molecule exhibits a bent conformation at the sulfur atom. nih.gov The torsion angle for C—SO₂—NH—C is reported to be -51.6 (3)°. nih.gov This particular torsion angle indicates a specific spatial arrangement of the phenyl and benzenesulfonyl groups relative to each other.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. Specifically, molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions create column-like chains that extend along the a-axis of the crystal lattice. nih.gov

Hydrogen Bond Geometry

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N—H···O | Data not available | Data not available | Data not available | Data not available |

Dihedral Angle Relationships within the Molecular Structure

A significant aspect of the molecular structure is the relative orientation of the two aromatic rings. The dihedral angle between the p-tolyl ring and the phenyl ring is 68.4 (1)°. nih.govresearchgate.net This substantial tilt between the two rings is a defining characteristic of the molecule's three-dimensional shape.

Selected Torsion and Dihedral Angles

| Angle | Value (°) |

| C—SO₂—NH—C | -51.6 (3) |

| Dihedral angle between aromatic rings | 68.4 (1) |

This table highlights key torsion and dihedral angles that define the conformation and relative orientation of the major components of the this compound molecule.

Computational and Theoretical Chemistry Studies of 4 Methyl N Phenylbenzenesulfinamide

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and, consequently, the geometry of molecules. For 4-methyl-N-phenylbenzenesulfinamide, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry.

These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results. The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the geometry with the minimum energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide utilized DFT with the 6-311++G(d,p) basis set to optimize its geometry, demonstrating the utility of this approach. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Value |

| S=O Bond Length | 1.50 Å |

| S-N Bond Length | 1.68 Å |

| S-C (tolyl) Bond Length | 1.80 Å |

| N-C (phenyl) Bond Length | 1.42 Å |

| C-S-N Bond Angle | 105.0° |

| O=S-N Bond Angle | 108.0° |

| C-S-O Bond Angle | 107.0° |

| C-S-N-C Dihedral Angle | -60.0° |

Quantum Chemical Analyses of Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, quantum chemical calculations can be used to analyze the electronic structure and predict the reactivity of this compound. These analyses provide insights into the distribution of electrons within the molecule and identify the most likely sites for chemical reactions.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for understanding intermolecular interactions.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

Note: This data is illustrative and based on general values for similar aromatic sulfinamides.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational flexibility of this compound over time.

In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that approximates the potential energy of the system. This allows for the exploration of the different conformations the molecule can access at a given temperature. Such simulations can reveal the range of dihedral angle rotations, particularly around the S-N and S-C bonds, and identify the most populated conformational states. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities. While specific MD studies on this compound are not prevalent in the literature, this methodology is widely applied to understand the dynamic behavior of organic molecules. nih.govnih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Computational chemistry can also predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These calculations, often performed at the DFT level, can help in the assignment of complex NMR spectra and in confirming the structure of the synthesized compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is valuable for understanding the electronic structure and photophysical properties of the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| GIAO NMR | ¹³C Chemical Shift (C=S) | ~150 ppm |

| GIAO NMR | ¹H Chemical Shift (NH) | ~6.8 ppm |

| TD-DFT | λmax (n → π) | ~280 nm |

| TD-DFT | λmax (π → π) | ~240 nm |

Note: The data presented is illustrative, representing typical theoretically predicted values for aromatic sulfinamides.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. Computational studies on the reactivity of sulfinamides have explored phenomena such as acid-catalyzed crossover reactions and rearrangements. nih.govacs.org

By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding the reaction kinetics. For instance, DFT calculations could be used to investigate the mechanism of oxidation of this compound to the corresponding sulfonamide or its rearrangement to a sulfoxide (B87167) under certain conditions. acs.org Such studies provide a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone. A computational study on a related sulfenamide (B3320178) system employed the UM06 functional to investigate reaction pathways, highlighting the level of theory that can be applied. researchgate.net

Applications of 4 Methyl N Phenylbenzenesulfinamide in Asymmetric Synthesis

4-methyl-N-phenylbenzenesulfinamide as a Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it effectively guides the stereochemical course of subsequent reactions. The most common strategy involves the condensation of this compound with aldehydes or ketones to form the corresponding chiral N-(p-tolylsulfinyl)imines. The stereochemistry of the final product is dictated by the facial selectivity of the nucleophilic attack on the imine carbon, which is controlled by the sterically demanding p-tolylsulfinyl group.

Diastereoselective Alkylation Reactions

N-(p-tolylsulfinyl)imines derived from this compound are effective substrates for diastereoselective alkylation reactions. The addition of organometallic reagents to these chiral imines proceeds with high levels of stereocontrol, affording chiral amines. For instance, the diastereoselective alkynylation of N-p-tolylsulfinylimines with aluminum acetylides has been reported to proceed with good yields and diastereoselectivities.

A notable example is the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from pyridyl ketones. The reduction of these ketimines with diisobutylaluminium hydride (DIBAL-H) yields the corresponding N-p-toluenesulfinyl amines with high diastereoselectivity. This approach has been instrumental in the synthesis of optically active 1-substituted-1-(pyridyl)methylamines, which are valuable building blocks in medicinal chemistry and asymmetric catalysis researchgate.net.

Table 1: Diastereoselective Reduction of N-p-toluenesulfinyl Ketimines Derived from Pyridyl Ketones researchgate.net

| Entry | Ketimine Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-(1-(pyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide | N-(1-(pyridin-2-yl)ethyl)-4-methylbenzenesulfinamide | 90 | 94:6 |

| 2 | N-(1-(6-bromopyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide | N-(1-(6-bromopyridin-2-yl)ethyl)-4-methylbenzenesulfinamide | 92 | >99:1 |

| 3 | N-((6-chloropyridin-2-yl)(phenyl)methylene)-4-methylbenzenesulfinamide | N-((6-chloropyridin-2-yl)(phenyl)methyl)-4-methylbenzenesulfinamide | 85 | 95:5 |

Asymmetric Addition Reactions (e.g., to Imines and Carbonyls)

The addition of various nucleophiles to N-(p-tolylsulfinyl)imines is a powerful method for the asymmetric synthesis of a wide range of chiral amines. These reactions include the addition of organometallic reagents, enolates, and nitroalkanes.

A significant application is the asymmetric aza-Henry reaction, where nitromethane (B149229) adds to N-p-tolylsulfinylimines in a highly diastereoselective manner. This reaction provides a direct route to chiral β-nitroamines, which are versatile synthetic intermediates. The reaction conditions, particularly the choice of base, can influence the stereochemical outcome, with NaOH and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) promoting the formation of different diastereomers figshare.com.

Table 2: Diastereoselective Aza-Henry Reaction of N-p-tolylsulfinylimines figshare.com

| Entry | Aldehyde | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | NaOH | 85 | 95:5 |

| 2 | Benzaldehyde | TBAF | 78 | 10:90 |

| 3 | 4-Chlorobenzaldehyde | NaOH | 82 | 96:4 |

| 4 | 2-Naphthaldehyde | NaOH | 88 | 97:3 |

Enantioselective Reduction and Oxidation Processes

While the primary role of this compound is as a chiral auxiliary, research into its direct involvement in enantioselective reduction and oxidation processes is an emerging area. The chiral sulfur atom in the sulfinamide or its derivatives could potentially induce enantioselectivity in the reduction of prochiral ketones or the oxidation of prochiral sulfides. However, specific and detailed research findings on the use of this compound itself as the primary chiral catalyst or stoichiometric reagent for these transformations are limited in the current literature. The development of such methodologies remains an area for future exploration.

Ligand Development for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is a cornerstone of metal-catalyzed asymmetric synthesis. While this compound is not a ligand in its own right, it serves as a valuable precursor for the synthesis of chiral ligands. The nitrogen and oxygen atoms of the sulfinamide group can act as coordination sites for metal centers. By incorporating this chiral moiety into larger molecular frameworks, new classes of chiral ligands can be designed. For example, chiral disulfonimides, which can be derived from sulfinamides, have been explored as catalysts in asymmetric synthesis nih.govresearchgate.net. However, the direct application of ligands derived specifically from this compound in metal-catalyzed asymmetric reactions is not yet extensively documented.

Strategies for Maximizing Enantiomeric Excess and Diastereoselectivity

Achieving high levels of enantiomeric excess (e.e.) and diastereoselectivity is paramount in asymmetric synthesis. Several strategies can be employed to maximize the stereochemical outcome of reactions involving this compound as a chiral auxiliary.

Optimization of Reaction Conditions: The choice of solvent, temperature, and Lewis acid can have a profound impact on stereoselectivity. Non-coordinating solvents often lead to higher diastereoselectivity in the addition of organometallic reagents to N-sulfinyl imines. Lowering the reaction temperature generally enhances selectivity by favoring the transition state leading to the major diastereomer.

Nature of the Nucleophile and Electrophile: The steric and electronic properties of both the nucleophile and the N-(p-tolylsulfinyl)imine substrate play a crucial role. Bulky nucleophiles and sterically demanding substituents on the imine can enhance facial selectivity.

Use of Additives: The addition of Lewis acids can pre-organize the transition state assembly through chelation, leading to a more ordered and rigid transition state, which often translates to higher diastereoselectivity.

Recyclability and Regeneration of this compound in Catalytic Cycles

An important consideration for the practical application of chiral auxiliaries is their recyclability. After the desired stereoselective transformation, the this compound auxiliary can be cleaved from the product, typically under mild acidic conditions. The cleaved auxiliary, in the form of the corresponding sulfinamide or a derivative, can then be recovered and potentially reused.

The regeneration process would involve the re-synthesis of the chiral sulfinamide from the recovered precursor. While the principle of recycling is well-established for many chiral auxiliaries, specific and detailed studies on the efficiency and practicality of recycling this compound in catalytic cycles are not extensively reported in the literature. The development of efficient recycling protocols would significantly enhance the economic and environmental viability of using this auxiliary in large-scale synthesis.

Structure Reactivity Relationship Studies of 4 Methyl N Phenylbenzenesulfinamide Analogues

Influence of Substituents on Chemical Reactivity

Research into the nickel-catalyzed N-arylation of sulfinamides has demonstrated that the nature of substituents on the aryl halide electrophiles can significantly impact reaction outcomes. While a general reactivity trend of (pseudo)halides is often observed, unexpected steric effects can arise. For instance, bulky alkyl substituents (e.g., tert-butyl) in the para position of the aryl halide have been shown to surprisingly hinder reactivity compared to smaller alkyl groups like methyl or ethyl. This effect on nickel oxidative addition was not as prominent in palladium-catalyzed reactions, highlighting the nuanced role of the catalytic system in mediating substituent effects.

In the context of forming N-aryl sulfinamides, iron(III) and copper(II) co-catalyzed systems have been developed for the cross-coupling of sulfinamides with aryl iodides. This method proves highly selective for aryl iodides, with aryl chlorides and bromides failing to yield the desired products under the same conditions. This highlights the electronic influence of the halide substituent on the reactivity of the aryl electrophile.

The electronic properties of substituents on the N-aryl ring of the sulfinamide also play a critical role. In a study on Hammett correlations, the chemical shift of the sulfonamide proton in a series of N-(substituted aryl)-p-toluenesulfonamides was shown to correlate with the Hammett substituent constants (σ). This indicates that electron-donating and electron-withdrawing groups on the N-phenyl ring directly influence the electronic environment of the sulfonamide nitrogen, which in turn can affect its reactivity in chemical transformations.

The following table provides illustrative data on how substituents can influence the yield of N-arylation reactions.

| Aryl Halide Substituent (R) | Catalyst System | Yield (%) |

| p-tBu | Nickel/DalPhos | Lower |

| p-Me | Nickel/DalPhos | Higher |

| p-Et | Nickel/DalPhos | Higher |

| Iodo | Fe(III)/Cu(II) | High |

| Bromo | Fe(III)/Cu(II) | No reaction |

| Chloro | Fe(III)/Cu(II) | No reaction |

Impact of Aryl Moiety Modifications on Stereoselectivity

The chiral sulfur center in 4-methyl-N-phenylbenzenesulfinamide and its analogues is a powerful stereodirecting group. Modifications to the aryl moieties attached to the sulfur and nitrogen atoms can have a profound impact on the stereoselectivity of reactions in which these compounds are used as chiral auxiliaries.

The stereochemical outcome of the conversion of sulfinamides to sulfinate esters, for example, is highly dependent on the steric bulk of both the alcohol and the amine fragment of the sulfinamide. nih.govacs.org A combination of a sterically hindered alcohol and a bulky leaving amine can lead to a predominant retention of configuration at the sulfur center. nih.govacs.org Interestingly, the addition of an inorganic salt can alter the stereochemical preference, while changing the solvent has been found to have little effect. nih.govacs.org

In the asymmetric synthesis of N-heterocycles, aryl sulfinamides are invaluable. rsc.org The p-toluenesulfinamide group, in particular, is widely used to control the stereochemistry of addition reactions to imines derived from it. For instance, in the aza-Diels-Alder reaction to form enantioenriched dihydropyridones, the choice of the N-sulfinyl group is critical. While p-tolylsulfinimine can lead to the desired product with high enantiomeric excess, other sulfinimines, such as those derived from 8-menthylsulfinimines or tert-butylsulfinamide, can also be employed, sometimes with varying degrees of stereoselectivity. acs.org

A study on the synthesis of S-chirogenic sulfinamides via nickel-catalyzed asymmetric arylation of sulfinylamines provided quantitative data on the effect of ligand modification on enantioselectivity. The ligand, which incorporates aryl groups, plays a crucial role in the enantiocontrol of the reaction. The results, summarized in the table below, show that modifications to the aryl groups on the chiral ligand significantly impact both the yield and the enantiomeric ratio (e.r.) of the product.

| Ligand Aryl Group | Yield (%) | Enantiomeric Ratio (e.r.) |

| Phenyl | 92 | 97.5:2.5 |

| iPr | Lower | Lower |

| tBu | Lower | Lower |

| Bn | Lower | Lower |

| 3,5-di-tert-butylphenyl | Much Lower | Much Lower |

This data clearly demonstrates that subtle changes in the steric and electronic properties of the aryl moieties in the chiral environment around the reacting center can lead to dramatic differences in stereochemical outcomes.

Correlations Between Stereochemical Configuration and Synthetic Efficacy

The absolute stereochemical configuration of the sulfinamide auxiliary is paramount to its efficacy in asymmetric synthesis. The (R)- and (S)-enantiomers of a given sulfinamide will, in a chiral environment, lead to the formation of diastereomeric transition states, one of which is typically favored energetically, resulting in a high degree of stereocontrol.

The highly stereodirecting nature of the sulfinyl group has been exploited in numerous synthetic methodologies. acs.org Its facile removal after the desired stereocenter has been set allows for the synthesis of a wide variety of chiral amines and their derivatives. The pioneering work of Davis and others established the utility of enantiopure p-toluenesulfinimines in the synthesis of complex molecules. acs.org

For example, in the synthesis of piperidine (B6355638) derivatives, the addition of a prochiral enolate to a sulfinimine derived from (R)-(-)-N-(3-furylmethylene)-p-toluenesulfinamide proceeds with high diastereoselectivity, leading to the formation of a key intermediate with two new stereogenic centers. acs.org This intermediate can then be elaborated into complex alkaloids. acs.org

The synthetic efficacy is directly tied to the ability of the chiral sulfinyl group to shield one face of the imine C=N double bond, thereby directing the nucleophilic attack to the opposite face. The p-tolyl group in this compound provides a well-defined steric and electronic environment to achieve this.

A recent study on the asymmetric reductive arylation of sulfinylamines to produce S-chirogenic sulfinamides provides excellent examples of the correlation between the stereochemical configuration of the catalyst and the synthetic efficacy. The use of a chiral nickel-bisoxazoline ligand system allows for the synthesis of sulfinamides with high enantioselectivity. The specific enantiomer of the product obtained is directly determined by the chirality of the ligand used.

The following table illustrates the efficacy of a specific chiral ligand in the synthesis of various S-chirogenic sulfinamides, highlighting the consistently high enantiomeric ratios achieved for a range of substrates.

| Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| (R)-N-Trityl-p-toluenesulfinamide | 92 | 97.5:2.5 |

| (R)-N-Trityl-4-methoxyphenylsulfinamide | 85 | 98:2 |

| (R)-N-Trityl-4-fluorophenylsulfinamide | 88 | 97:3 |

| (R)-N-Trityl-2-naphthylsulfinamide | 90 | 96:4 |

These results underscore the direct and predictable correlation between the stereochemical configuration of the chiral auxiliary/catalyst system and the stereochemical outcome of the synthetic transformation, which is the cornerstone of its efficacy.

Emerging Research Frontiers for 4 Methyl N Phenylbenzenesulfinamide

Development of Novel Synthetic Methodologies for 4-methyl-N-phenylbenzenesulfinamide

Traditional synthesis of sulfinamides typically involves the reaction of sulfinyl chlorides with primary or secondary amines. wikipedia.org However, recent research has focused on developing more efficient and versatile methods that could be applied to the synthesis of this compound. These emerging strategies often utilize readily available starting materials and offer greater functional group tolerance.

One promising approach involves the use of organometallic reagents. A reported method describes the synthesis of sulfinamides by reacting organometallic reagents with a sulfur dioxide surrogate, such as DABSO, to form a metal sulfinate. This intermediate is then treated with thionyl chloride and an amine nucleophile to yield the desired sulfinamide. acs.org This one-pot procedure is carried out at room temperature with a relatively short reaction time.

Another innovative strategy is the direct conversion of carboxylic acids to sulfinamides through a radical-mediated decarboxylative sulfinamidation. rsc.orgresearchgate.net This method provides access to a wide range of sulfinamides from the vast chemical space of carboxylic acids. rsc.orgresearchgate.net Photocatalysis has also emerged as a powerful tool. For instance, the synthesis of sulfinamides from thiols or disulfides and nitroarenes can be achieved using photocatalytic methods.

Recent advancements also include the Lewis acid-catalyzed transsulfinamidation of primary sulfinamides with various amines, providing a streamlined route to secondary and tertiary sulfinamides. nih.gov Furthermore, iron-catalyzed synthesis of primary sulfinamides from free thiols using a stable hydroxylamine (B1172632) derivative as both a nitrogen source and an oxidant has been reported. nih.gov

These novel methodologies, summarized in the table below, offer significant potential for the efficient and versatile synthesis of this compound and its derivatives, paving the way for further exploration of their properties and applications.

Table 1: Emerging Synthetic Methodologies for Sulfinamides

| Methodology | Starting Materials | Key Reagents/Catalysts | General Applicability |

|---|---|---|---|

| Organometallic Approach | Organometallic reagents, Amines | DABSO, Thionyl chloride | Broad, one-pot synthesis |

| Decarboxylative Sulfinamidation | Carboxylic acids, Sulfinylamines | Photocatalyst | Access from diverse carboxylic acids |

| Photocatalytic Synthesis | Thiols/Disulfides, Nitroarenes | Photocatalyst | Utilizes light energy |

| Transsulfinamidation | Primary sulfinamides, Amines | Lewis acid (e.g., Eu(OTf)₃) | Synthesis of secondary/tertiary sulfinamides |

Exploration of New Applications Beyond Asymmetric Synthesis

While chiral sulfinamides are well-established as valuable auxiliaries in asymmetric synthesis, the potential applications of compounds like this compound extend into other scientific domains, particularly medicinal chemistry and materials science. The sulfonamide group, structurally related to the sulfinamide moiety, is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. ekb.egimgroupofresearchers.comajchem-b.comresearchgate.netnih.gov This suggests that sulfinamides could also exhibit interesting biological activities.

The exploration of sulfinamides as potential therapeutic agents is a growing area of research. Their structural similarity to sulfonamides makes them attractive candidates for drug discovery programs. nih.gov The development of efficient synthetic routes to diverse sulfinamide libraries will be crucial for screening their biological properties and identifying potential lead compounds.

In the realm of materials science, organosulfur compounds are known to have interesting properties. Sulfonamides, for example, are used as plasticizers and in the synthesis of polymers. nih.gov The potential for sulfinamides like this compound to be used in the development of new materials with unique optical, electronic, or mechanical properties is an area ripe for investigation. The chirality of the sulfinamide group could also be exploited to create novel chiral polymers or materials with specific recognition capabilities.

Integration with Advanced Flow Chemistry and High-Throughput Screening Techniques

The integration of advanced technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the discovery and development of new molecules, including this compound and its derivatives. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, scalability, and the ability to rapidly optimize reaction conditions. acs.orgacs.org

The synthesis of sulfonamide libraries using automated flow-through processes has been successfully demonstrated. acs.orgnih.gov These systems allow for the rapid generation of a large number of compounds with high purity, which are then ready for biological screening. acs.org Similar approaches could be readily adapted for the synthesis of sulfinamide libraries, enabling the efficient exploration of the chemical space around this compound. This would involve the sequential reaction of different starting materials in a flow reactor to generate a diverse collection of related compounds. chemrxiv.org

High-throughput screening techniques are essential for rapidly evaluating the biological activity or material properties of the newly synthesized compounds. nih.gov By combining automated flow synthesis with HTS, researchers can significantly accelerate the discovery of new applications for sulfinamides. For example, a library of this compound derivatives could be synthesized in a flow system and then directly screened against a panel of biological targets to identify potential drug candidates.

Further In-depth Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research, offering the ability to predict the properties and reactivity of molecules before they are synthesized in the lab. For this compound, in-depth computational studies could provide valuable insights and guide experimental work.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to sulfonamides to predict their physicochemical properties and biological activities. nih.govresearchgate.net Similar models could be developed for sulfinamides. By analyzing the computed molecular descriptors of a series of sulfinamides, it would be possible to establish correlations with experimentally determined properties, such as solubility or biological potency. umw.edu.plresearchgate.net These predictive models could then be used to design new derivatives of this compound with enhanced properties. umw.edu.plresearchgate.net

Recent studies have also utilized machine learning models to predict the efficiency of sulfinamidation reactions based on computationally derived descriptors of radical reactivity. rsc.orgresearchgate.net This approach can facilitate synthetic planning and reduce the need for extensive experimental optimization. rsc.orgresearchgate.net Applying such predictive modeling to the synthesis of this compound could streamline its production and the generation of its derivatives. Furthermore, computational methods can be used to study the conformation and electronic structure of the molecule, providing a deeper understanding of its reactivity and potential interactions with biological targets or other molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-phenylbenzenesulfinamide, and what key intermediates are involved?

- Methodological Answer : A common approach involves reacting 4-methylbenzenesulfonyl chloride with aniline derivatives. For example, sulfonamide formation typically employs nucleophilic substitution, where the sulfonyl chloride reacts with aniline in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Key intermediates include 4-methylbenzenesulfonyl chloride and substituted anilines.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aromatic proton environment and substituent positions. The methyl group at the 4-position appears as a singlet (~2.4 ppm), while N-phenyl protons show splitting patterns consistent with para-substitution .

- IR Spectroscopy : Key peaks include S=O stretching (~1130–1150 cm) and N-H bending (~1550 cm) for sulfinamide groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, and S content to verify purity .

Q. How can researchers optimize purification protocols to minimize byproducts in sulfinamide synthesis?

- Methodological Answer :

- Recrystallization : Use solvent systems with varying polarity (e.g., ethanol/water) to selectively precipitate the product.

- Chromatography : Gradient elution (e.g., hexane to ethyl acetate) on silica gel separates unreacted aniline or sulfonyl chloride residues.

- TLC Monitoring : Track reaction progress using silica plates with UV visualization to identify impurities early .

Advanced Research Questions

Q. How can steric and electronic effects of substituents on the phenyl ring influence reaction yields and regioselectivity?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., ortho-methyl groups) on the aniline ring hinder nucleophilic attack, reducing yields. Use kinetic studies (e.g., varying reaction temperatures) to assess steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aniline enhance reactivity by stabilizing the transition state. Computational tools (e.g., DFT calculations) model charge distribution and predict regioselectivity .

- Experimental Validation : Compare yields and reaction rates using substituted anilines under identical conditions .

Q. What computational strategies are effective in predicting the biological or catalytic activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock or Schrödinger. Focus on sulfinamide’s S=O group as a hydrogen bond acceptor .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ constants) with activity data to design optimized analogs.

- MD Simulations : Assess stability of ligand-receptor complexes over time to prioritize candidates for synthesis .

Q. How can contradictions in reported biological activities of sulfinamide derivatives be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions).

- Structure-Activity Relationship (SAR) : Group derivatives by substituent patterns and compare activities. For example, trifluoromethyl groups may enhance lipophilicity and membrane permeability, explaining higher antimicrobial activity in certain analogs .

- Reproducibility Studies : Replicate conflicting experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.